4-Desacetamido-4-chloro Andarine-D4
Description
Properties
Molecular Formula |
C₁₇H₁₀D₄ClF₃N₂O₅ |
|---|---|
Molecular Weight |
422.78 |
Synonyms |
(2S)-3-(4-Chlorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide-D4; SARM S-9-D4 |
Origin of Product |
United States |
Chemical Identity and Isotopic Labeling of 4 Desacetamido 4 Chloro Andarine D4
Structural Context within the Andarine Chemical Series
Andarine, also known as S-4, is a member of the arylpropionamide class of SARMs. chemicalbook.com Its chemical name is (2S)-3-(4-acetamidophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide. wikipedia.orgnih.gov The structure of 4-Desacetamido-4-chloro Andarine is derived from the parent Andarine molecule through two key modifications as suggested by its nomenclature.
First, the "Desacetamido" prefix indicates the removal of the acetamido group (–NHCOCH₃) from the phenoxy ring of Andarine. Second, the "4-chloro" designation signifies the substitution of this group with a chlorine (Cl) atom at the fourth position of the phenyl ring. This results in a fundamentally different compound with altered chemical properties. lgcstandards.com
Table 2: Structural Comparison of Andarine and its Derivative
| Feature | Andarine | 4-Desacetamido-4-chloro Andarine |
|---|---|---|
| Molecular Formula | C₁₉H₁₈F₃N₃O₆ | C₁₇H₁₄ClF₃N₂O₅ |
| Molecular Weight | 441.36 g/mol | 418.75 g/mol |
| Key Functional Group (Ring A) | 4-acetamidophenoxy | 4-chlorophenoxy |
Data sourced from PubChem and LGC Standards. wikipedia.orglgcstandards.com
The Role of Deuterium (B1214612) Labeling in Compound Characterization and Research
Deuterium labeling is a critical tool in analytical chemistry and biomedical research. ornl.gov Replacing hydrogen with its heavy isotope, deuterium, creates a molecule that is chemically identical in its reactions but physically distinguishable by its increased mass. This property is invaluable in mass spectrometry-based methods. nih.gov
In research, deuterium-labeled compounds like 4-Desacetamido-4-chloro Andarine-D4 serve as ideal internal standards. When analyzing a biological sample (e.g., blood or urine) for the presence of the non-labeled compound (the analyte), a known quantity of the deuterated version is added. nih.gov Because the labeled standard behaves almost identically to the analyte during sample preparation and chromatographic separation, any sample loss affects both equally. springernature.com
During mass spectrometric detection, the instrument can differentiate between the analyte and the deuterated standard due to their mass difference. This allows for highly accurate and precise quantification of the analyte in the original sample. nih.gov This technique is fundamental in pharmacokinetic studies, which track the absorption, distribution, metabolism, and excretion of a compound, and is widely applied in areas such as anti-doping control to ensure the reliable detection of prohibited substances. nih.gov
Derivatization Pathways Leading to 4-Desacetamido-4-chloro Andarine
The creation of 4-Desacetamido-4-chloro Andarine is a process of chemical synthesis rather than a known metabolic outcome. While the metabolism of Andarine can involve deacetylation (removal of the acetyl group), the subsequent replacement of the resulting amino group with a chlorine atom is not a recognized biological reaction. nih.gov
The synthesis of this derivative likely involves a modification of the original synthesis pathway for Andarine. The documented synthesis of Andarine involves the reaction of 4-acetamidophenol with a chiral bromo-precursor. chemicalbook.com To produce 4-Desacetamido-4-chloro Andarine, the starting material, 4-acetamidophenol, would be replaced with 4-chlorophenol (B41353).
The proposed synthetic pathway would be:
Reaction of 4-chlorophenol with N-[4-Nitro-3-(trifluoromethyl)phenyl]-(2R)-3-bromo-2-hydroxy-2-methylpropanamide.
This reaction, typically conducted in the presence of a base like potassium carbonate (K₂CO₃), would yield 4-Desacetamido-4-chloro Andarine. chemicalbook.com
This synthetic derivative serves as a certified reference material for researchers, enabling the development of robust analytical methods for identifying and quantifying Andarine and its potential metabolites or synthetic analogs in various samples. lgcstandards.com
Table 3: Compounds Mentioned
| Compound Name | Other Names |
|---|---|
| This compound | - |
| Andarine | S-4, GTx-007 |
| 4-Desacetamido-4-chloro Andarine | - |
| 4-acetamidophenol | Paracetamol, Acetaminophen |
| 4-chlorophenol | - |
| N-[4-Nitro-3-(trifluoromethyl)phenyl]-(2R)-3-bromo-2-hydroxy-2-methylpropanamide | - |
Metabolism and Biotransformation Research of Andarine and Its Derivatives
Phase I Metabolic Pathways of Andarine (S-4)
Phase I metabolism typically involves the introduction or exposure of functional groups on a parent compound through reactions like oxidation, reduction, or hydrolysis. drughunter.comresearchgate.net These modifications often prepare the molecule for subsequent Phase II reactions. For Andarine, key Phase I pathways include desacetylation, hydroxylation, and dephenylation.
Desacetylation Mechanisms and Product Characterization
Desacetylation, the removal of an acetyl group, is a documented metabolic pathway for Andarine. nih.gov This process results in the formation of a deacetylated metabolite. The characterization of this product has been accomplished using advanced analytical techniques such as liquid chromatography combined with high-resolution tandem mass spectrometry (LC-HRMS/MS). nih.govresearchgate.net The resulting deacetylated metabolite is one of the target analytes in doping control analysis, indicating its significance as a marker of Andarine use. nih.gov
Hydroxylation and Dephenylation Metabolic Events
In addition to desacetylation, Andarine undergoes other significant Phase I transformations. nih.gov Hydroxylation, the addition of a hydroxyl (-OH) group, leads to the formation of monohydroxylated metabolites. nih.govnih.gov Another observed metabolic event is dephenylation, which involves the cleavage of the phenyl group from the molecule. researchgate.net Furthermore, a hydrolysis product resulting from the removal of the compound's B-ring has also been identified in urinary metabolite analysis. nih.gov
Phase II Metabolic Conjugation Pathways of Andarine Metabolites
Following Phase I, the modified metabolites of Andarine can undergo Phase II conjugation reactions. nih.gov These reactions involve the addition of endogenous polar molecules, which significantly increases the water solubility of the metabolites, facilitating their excretion from the body. longdom.orgslideshare.net The primary Phase II pathways for Andarine metabolites are glucuronidation and sulfation. nih.gov
Glucuronidation Processes and Conjugate Identification
Glucuronidation is a major Phase II pathway for Andarine and its Phase I metabolites. nih.gov This process, mediated by UDP-glucuronosyltransferases (UGTs), attaches a glucuronic acid moiety to the metabolites. drughunter.com The resulting glucuronic acid conjugates of the parent drug and its monohydroxylated and/or deacetylated products have been successfully identified in urine samples. nih.gov The importance of these glucuronide conjugates is highlighted by the fact that organizations like the World Anti-Doping Agency (WADA) are involved in the synthesis of Andarine glucuronide to be used as a certified reference material for doping control. wada-ama.org
Sulfation Pathways of Metabolic Products
Sulfation represents another critical Phase II conjugation pathway for Andarine metabolites. nih.gov This reaction, catalyzed by sulfotransferases (SULTs), involves the transfer of a sulfonate group to the metabolites. drughunter.com Specifically, sulfate (B86663) conjugates of the monohydroxylated and deacetylated Phase I metabolites of Andarine have been identified. nih.govresearchgate.net In equine plasma studies, a major metabolite of Andarine was found to be formed through a combination of amide hydrolysis, hydroxylation, and sulfonation. nih.gov
Metabolic Pathways of Andarine (S-4)
| Phase | Pathway | Description | Resulting Metabolites |
| Phase I | Desacetylation | Removal of the acetyl group from the Andarine molecule. | Deacetylated Andarine |
| Phase I | Hydroxylation | Addition of a hydroxyl group to the Andarine molecule. | Monohydroxylated Andarine |
| Phase I | Dephenylation | Cleavage and removal of the phenyl group. | Dephenylated metabolite |
| Phase I | B-ring Hydrolysis | Hydrolytic cleavage leading to the removal of the B-ring. | B-ring cleaved hydrolysis product |
| Phase II | Glucuronidation | Conjugation with glucuronic acid. | Glucuronide conjugates of Andarine and its Phase I metabolites |
| Phase II | Sulfation | Conjugation with a sulfate group. | Sulfate conjugates of monohydroxylated and deacetylated metabolites |
In Vitro Metabolic Studies of Andarine Analogs
In vitro metabolic studies, often using human liver microsomes or S9 fractions, are essential for predicting the metabolic fate of new chemical entities. researchgate.net While specific in vitro studies focusing solely on 4-Desacetamido-4-chloro Andarine-D4 are not detailed in the available literature beyond its classification as a deuterated chemical standard, research on analogous SARMs provides valuable insights. lgcstandards.comlgcstandards.com
For instance, in vitro studies on Ostarine (also known as S-22), a structurally related SARM, have identified monohydroxylation, nitro-reduction, dephenylation, and demethylation as the main metabolic routes. researchgate.net Subsequent in vivo studies in calves confirmed that Ostarine metabolites also undergo extensive Phase II conjugation, including glucuronidation and sulfation. researchgate.net Similarly, research on another SARM, RAD140, has utilized in vitro systems to identify its metabolites, which were later confirmed in post-administration samples. researchgate.net These studies on Andarine analogs underscore the common metabolic pathways for this class of compounds, including various Phase I modifications followed by Phase II conjugation.
Application of Microsomal Systems (e.g., Liver Microsomes)
Microsomal systems, particularly those derived from the liver, are fundamental tools for in vitro drug metabolism studies. The liver is the primary site of xenobiotic metabolism, and liver microsomes contain a high concentration of cytochrome P450 (CYP450) enzymes, which are responsible for the majority of Phase I metabolic reactions.
Research on SARMs of the aryl-propionamide class, which includes Andarine, has utilized a variety of microsomal systems to predict their in vivo metabolic pathways. researchgate.net Studies have been conducted using human, equine, and bovine liver microsomes to characterize the biotransformation of these compounds. researchgate.net These in vitro models allow for the identification of potential metabolites that can then be targeted in in vivo studies. For instance, the incubation of Andarine with liver microsomes in the presence of NADPH, a necessary cofactor for CYP450 enzymes, leads to the generation of various oxidized metabolites. nih.gov Common reactions observed include hydroxylation and deacetylation. researchgate.net The specific CYP450 isoforms involved can also be identified using specific chemical inhibitors or antibodies, providing a deeper understanding of the metabolic process at a molecular level. nih.gov
Use of Other Cellular and Subcellular Preparations
Beyond microsomal systems, other cellular and subcellular fractions are employed to provide a more comprehensive picture of metabolic pathways. S9 fractions, which contain both microsomal and cytosolic enzymes, can be used to study both Phase I and Phase II metabolic reactions. The cytosolic fraction contains enzymes like sulfotransferases and UDP-glucuronosyltransferases (UGTs), which are responsible for conjugation reactions. For example, studies on the SARM ACP-105 have utilized both equine and human S9 fractions to investigate its metabolism. nih.gov
In addition to subcellular fractions, whole-cell systems are also valuable. Cell cultures provide an environment that more closely mimics the in vivo state, with intact cellular structures and a full complement of metabolic enzymes and cofactors. researchgate.net Studies on Andarine have been performed using various cell lines, which can help elucidate cell-specific metabolic activities. nih.govresearchgate.net Furthermore, microbial systems, such as the fungus Cunninghamella elegans, have been used as an in vitro model for mammalian metabolism. nih.govresearchgate.net This fungus is known to produce a spectrum of metabolites that often parallel those formed in mammals, including humans and horses, making it a useful tool for generating metabolite reference standards. nih.govresearchgate.net
In Vivo Metabolic Profiling in Animal Models
In vivo studies in animal models are essential to confirm and expand upon in vitro findings, providing data on the absorption, distribution, metabolism, and excretion (ADME) of a compound in a whole organism.
Comparative Metabolic Fate across Species (e.g., Equine, Bovine)
The metabolic fate of Andarine and other SARMs can vary significantly across different species. researchgate.netresearchgate.net These differences are critical for veterinary drug testing and for extrapolating animal data to humans.
Equine: In horses, Andarine (S-4) undergoes extensive metabolism. Studies have identified nine metabolites in equine plasma. nih.gov The major metabolic pathways include amide hydrolysis, hydroxylation, and sulfonation. nih.gov The parent compound was detectable for only 12 hours post-administration, while its metabolites could be detected for longer periods, making them more suitable targets for doping control. nih.govnih.gov
Bovine: Research has also been conducted in bovine species to establish analytical methods for detecting SARM abuse in livestock. Studies involving calves have focused on identifying the most relevant matrices (urine and feces) and metabolites for control purposes. researchgate.netresearchgate.net
Rodents and Canines: Earlier preclinical studies in rats and dogs also revealed species-dependent metabolic pathways. These differences underscore the importance of conducting species-specific metabolism studies. researchgate.netnih.gov
The table below summarizes the key metabolic reactions for Andarine observed across different species.
| Species | Primary Metabolic Reactions | Key Findings |
| Equine | Amide Hydrolysis, Hydroxylation, Sulfonation nih.gov | Nine metabolites were identified in plasma; metabolites are better long-term targets for detection than the parent compound. nih.gov |
| Bovine | Hydrolysis, Hydroxylation, Glucuronidation researchgate.netresearchgate.net | Metabolism is studied to ensure food safety and prevent illicit use as growth promoters. researchgate.netresearchgate.net |
| Human | Hydroxylation, Deacetylation, Glucuronidation, Sulfation nih.gov | Extensive Phase I and Phase II metabolism, leading to various conjugated metabolites in urine. nih.gov |
| Rat | Amide Hydrolysis, Nitro-reduction researchgate.net | Shows a different primary metabolic pathway compared to dogs. researchgate.net |
| Dog | Deacetylation, Nitro-reduction researchgate.net | Exhibits a distinct metabolic profile from rats, highlighting species variability. researchgate.net |
Identification of Species-Specific Metabolites
The differing enzymatic activities among species lead to the formation of unique or predominantly different metabolites.
In dogs , the primary metabolic pathway for Andarine involves deacetylation of the acetamide (B32628) group and reduction of the nitro group. researchgate.net
In rats , the major route is hydrolysis of the amide bond, along with nitro-reduction. researchgate.net
In humans , urinary metabolite profiling has confirmed that Andarine undergoes extensive biotransformation. The identified metabolites include glucuronic acid and sulfate conjugates of the parent drug and its Phase I metabolites. nih.gov Key Phase I reactions include hydroxylation and deacetylation. nih.gov
In horses , a major metabolite identified is formed through a combination of amide hydrolysis, hydroxylation, and sulfonation. nih.gov Other metabolites include various hydroxylated products and their glucuronide conjugates. researchgate.net
Application of Deuterium (B1214612) Labeling in Metabolic Pathway Elucidation
Deuterium labeling is a powerful technique used to trace the metabolic fate of drugs and to elucidate biotransformation mechanisms. By replacing one or more hydrogen atoms with its heavy, stable isotope deuterium, a molecule becomes "labeled" without significantly altering its chemical properties. clearsynth.com
Tracer Studies for Biotransformation Mechanism Determination
Deuterium-labeled compounds, such as this compound, serve as ideal tracers in metabolic studies. clearsynth.com When a deuterated compound is administered, its metabolites can be readily distinguished from endogenous molecules by mass spectrometry. researchgate.net The deuterium atoms cause a predictable mass shift in the mass spectrum, allowing for the clear identification of drug-derived material. researchgate.net
This technique is invaluable for:
Mapping Metabolic Pathways: By analyzing the mass shifts in the detected metabolites, researchers can determine which parts of the molecule have been altered. For example, if a deuterium atom is lost, it indicates a metabolic reaction occurred at that specific position.
Studying Reaction Mechanisms: Deuterium labeling can help elucidate the mechanisms of enzymatic reactions, such as those catalyzed by CYP450 enzymes.
Quantification: Deuterated compounds are widely used as internal standards in quantitative mass spectrometry assays. nih.gov Because they behave almost identically to the non-labeled analyte during sample extraction and ionization, they can correct for variations in the analytical process, leading to highly accurate and precise measurements. nih.gov
The use of deuterium oxide (D2O) labeling is another cost-effective approach that can be implemented in various biological systems to study the turnover rates of proteins, lipids, and other biomolecules, providing a dynamic view of metabolic processes. nih.govnih.gov
Elucidation of Metabolic Soft Spots using Deuterium Substitution
The investigation of metabolic pathways is a critical aspect of drug discovery and development, providing insights into the efficacy, safety, and pharmacokinetic profile of a compound. For selective androgen receptor modulators (SARMs) like Andarine and its derivatives, understanding their biotransformation is crucial for identifying active metabolites, potential toxic byproducts, and sites of metabolic vulnerability, often referred to as "metabolic soft spots." One sophisticated technique employed to probe these soft spots is deuterium substitution.
The principle behind this methodology lies in the kinetic isotope effect. A carbon-hydrogen (C-H) bond is weaker and more readily cleaved by metabolic enzymes, such as cytochrome P450 (CYP) enzymes, than a carbon-deuterium (C-D) bond. The greater mass of deuterium results in a lower vibrational frequency of the C-D bond, requiring more energy for its cleavage. Consequently, replacing hydrogen atoms with deuterium at specific molecular positions can significantly slow down or alter the metabolic rate at that site. This allows researchers to identify which positions on a molecule are most susceptible to metabolic modification.
In the context of Andarine and its derivatives, such as the hypothetical compound this compound, deuterium substitution serves as a powerful tool to map its metabolic fate. Andarine (S-4) is known to undergo several key metabolic transformations in the body. Research utilizing high-resolution mass spectrometry has identified major metabolic pathways for Andarine, which primarily include hydroxylation, deacetylation, and subsequent conjugation with glucuronic acid or sulfate. researchgate.netnih.gov
The primary metabolic soft spots on the Andarine molecule are the acetyl group and various positions on the aromatic rings, which are susceptible to hydroxylation. By strategically placing deuterium atoms at these potential sites of metabolism, researchers can observe shifts in the metabolic profile. For instance, if a specific hydroxylation pathway is a major route of metabolism, replacing the hydrogen at that position with deuterium would be expected to decrease the formation of the corresponding hydroxylated metabolite. This reduction would be quantifiable through techniques like liquid chromatography-mass spectrometry (LC-MS).
The hypothetical compound, this compound, suggests specific modifications to the parent Andarine structure that would inherently alter its metabolism. The replacement of the 4-acetamido group with a chloro group would eliminate deacetylation as a metabolic pathway. The introduction of four deuterium atoms (D4) would be intended to probe or block other potential metabolic sites. The precise location of these deuterium atoms would be critical to the experimental design. For example, placing them on the methyl groups of the propionamide (B166681) side chain or on one of the aromatic rings could help to determine the lability of these positions to oxidative metabolism.
The data gathered from such studies are invaluable for designing second-generation compounds with improved pharmacokinetic properties. By identifying and "hardening" these metabolic soft spots through deuterium substitution or other chemical modifications, drug developers can create analogues with increased metabolic stability, longer half-life, and potentially a more favorable safety profile by reducing the formation of reactive or undesired metabolites.
The following interactive table summarizes the known major metabolites of Andarine, which would serve as a baseline for comparison in studies involving deuterated derivatives like this compound. The expected impact of the structural modifications in the hypothetical compound on these metabolic pathways is also noted.
| Metabolite of Andarine (S-4) | Metabolic Pathway | Expected Impact of this compound Structure |
| M1: Monohydroxylated Andarine | Phase I: Hydroxylation | Pathway may be altered depending on the site of hydroxylation and the location of deuterium atoms. |
| M2: Deacetylated Andarine | Phase I: Hydrolysis (Deacetylation) | Pathway eliminated due to the absence of the acetamido group. |
| M3: Hydroxylated and Deacetylated Andarine | Phase I: Hydroxylation & Deacetylation | Pathway not possible due to the absence of the acetamido group. |
| M4: Glucuronide of Andarine | Phase II: Glucuronidation | Conjugation may still occur on the parent molecule or its Phase I metabolites. |
| M5: Glucuronide of Monohydroxylated Andarine | Phase I & II: Hydroxylation & Glucuronidation | Formation dependent on the occurrence of Phase I hydroxylation. |
| M6: Sulfate of Monohydroxylated Andarine | Phase I & II: Hydroxylation & Sulfation | Formation dependent on the occurrence of Phase I hydroxylation. |
| M7: Sulfate of Deacetylated Andarine | Phase I & II: Deacetylation & Sulfation | Pathway not possible due to the absence of the acetamido group. |
Research Applications and Methodological Advancements
Application in Forensic Anti-Doping Science
The fight against doping in sports relies on the ability of laboratories to detect and accurately quantify prohibited substances. 4-Desacetamido-4-chloro Andarine-D4 is a key tool in the analytical arsenal (B13267) used to identify the misuse of Andarine, a SARM prohibited by the World Anti-Doping Agency (WADA).
Development of Screening and Confirmation Methods for SARMs
The development of robust screening and confirmation methods is the foundation of effective doping control. The primary technique for the analysis of SARMs like Andarine is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). In these methods, this compound is added to a biological sample, such as urine or blood, at a known concentration at the beginning of the analytical process.
Because it is chemically almost identical to the target analyte (the non-deuterated Andarine metabolite), it behaves similarly during sample preparation, extraction, and chromatographic separation. However, due to the presence of deuterium (B1214612) atoms, it has a higher mass. The mass spectrometer can distinguish between the analyte and the deuterated standard based on this mass difference. By comparing the signal intensity of the analyte to that of the known concentration of the internal standard, a precise quantification of the prohibited substance can be achieved. This process corrects for any potential loss of substance during sample handling, ensuring the accuracy and validity of the test results.
Below is an illustrative table of mass spectrometric transitions that could be used in a method employing this internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 4-Desacetamido-4-chloro Andarine | 388.1 | 295.1 |
| This compound | 392.1 | 299.1 |
This table is for illustrative purposes to demonstrate the principle of mass differentiation in an LC-MS/MS analysis.
Long-Term Metabolite Detection Window Studies
To enhance the window of detection for banned substances, anti-doping laboratories often target long-term metabolites of the parent drug. The metabolism of Andarine involves several biotransformations, including hydroxylation and deacetylation. Identifying and quantifying these metabolites can extend the time frame in which a doping offense can be detected long after the parent drug has been cleared from the body.
In studies designed to identify and validate these long-term metabolites, this compound plays a crucial role. By providing a stable reference point, it allows researchers to accurately measure the concentrations of various metabolites over time following administration. This data is vital for establishing which metabolites are the most suitable biomarkers for long-term detection and for understanding their excretion profiles.
Addressing Emerging SARM Analogs in Control Programs
The world of performance-enhancing drugs is constantly evolving, with new, unapproved SARM analogs frequently emerging on the black market. Anti-doping programs must be proactive in developing methods to detect these new threats. While this compound is specific to Andarine and its direct metabolites, the principles of its use are fundamental to the broader strategy for combating new doping agents.
The successful application of deuterated standards in Andarine detection provides a proven methodological template. When a new SARM analog is identified, one of the first steps for analytical chemists is to synthesize a corresponding stable isotope-labeled internal standard. This allows for the rapid development of validated, quantitative detection methods that can be integrated into routine doping control screens, ensuring that anti-doping authorities can keep pace with emerging threats.
Research in Animal Husbandry and Food Safety
The potential for illicit use of SARMs is not limited to human sports. There is a concern that these anabolic agents could be used off-label to promote growth in livestock. This raises significant food safety issues, as the consumption of meat containing residues of unapproved drugs could pose a risk to public health. Therefore, sensitive methods are required to monitor for SARM residues in animal products.
Detection of SARMs in Animal Matrices
Regulatory and food safety laboratories are tasked with developing methods to detect SARM residues in various animal-derived samples, known as matrices. These can include urine, hair, muscle tissue, and liver. These matrices are often more complex than human urine, containing higher levels of fats, proteins, and other interfering substances.
The use of this compound is critical for overcoming these "matrix effects." Because the internal standard is affected by interfering substances in the same way as the analyte, its inclusion ensures that the final calculated concentration of the SARM residue is accurate and reliable, regardless of the complexity of the sample. This is essential for enforcing regulations and protecting the food supply.
The following table illustrates typical limits of detection that can be achieved in animal matrices using LC-MS/MS methods that employ stable isotope-labeled internal standards.
| Matrix | Analyte | Typical Limit of Detection (LOD) |
| Bovine Urine | Andarine Metabolite | 0.5 - 2.0 ng/mL |
| Porcine Muscle | Andarine Metabolite | 0.1 - 1.0 ng/g |
| Bovine Hair | Andarine Metabolite | 0.2 - 1.5 ng/g |
This data is illustrative and based on typical performance of modern LC-MS/MS methods for residue analysis.
Strategies for Residue Control Programs
Effective residue control programs are built on the ability to reliably screen large numbers of samples. The methods used must be not only sensitive and specific but also robust and efficient. The integration of deuterated internal standards like this compound into analytical workflows is a key strategy for achieving this.
By ensuring the accuracy of each measurement, these standards
Fundamental Research on Androgen Receptor Ligand Interactions
The Androgen Receptor (AR), a member of the nuclear receptor superfamily, is a critical regulator of numerous physiological processes, particularly in the development and maintenance of male characteristics, as well as anabolic activities in tissues like skeletal muscle and bone. nih.govnih.gov Ligands that bind to and modulate the activity of the AR are of significant interest in biomedical research. johnshopkins.eduoup.com Selective Androgen Receptor Modulators (SARMs) are a class of AR ligands that exhibit tissue-selective effects, a property that makes them valuable tools for dissecting the complex mechanisms of androgen action. nih.govtandfonline.com The compound this compound is a deuterated derivative of a modified arylpropionamide SARM, designed for use in research settings, likely as an internal standard for analytical studies investigating the interactions of this class of compounds with the AR. lgcstandards.comnih.gov Fundamental research into these interactions is crucial for understanding how different ligands can elicit varied responses from the same receptor.
Studies on Androgen Receptor Binding Specificity of SARMs
The specificity with which a SARM binds to the androgen receptor is the initial and one of the most critical determinants of its biological activity. Unlike endogenous androgens, nonsteroidal SARMs are designed to interact with the AR's ligand-binding pocket in a unique manner, leading to distinct downstream consequences.
Research has shown that the interaction between the AR's N-terminal domain (NTD) and C-terminal LBD, known as the N/C interaction, is induced upon ligand binding and plays a role in receptor activation. nih.gov The specific way a SARM modulates this intramolecular communication can differ from that of natural androgens like dihydrotestosterone (B1667394) (DHT), contributing to its unique activity profile. nih.gov
Computational modeling and molecular dynamics simulations have provided significant insights into the binding specificity of SARMs. These studies analyze the binding affinities and the precise interactions between the SARM and key amino acid residues within the AR's binding pocket. For instance, studies on various SARMs have identified critical interactions with residues such as Asn705, Arg752, and Thr877, which are essential for stabilizing the ligand within the pocket and inducing a functionally active receptor conformation. acs.org The stability and nature of these bonds distinguish the binding of SARMs from that of steroidal androgens. acs.org
Table 1: Key Androgen Receptor Residues in SARM Binding
| Residue | Interaction Type | Significance in SARM Binding | Reference |
|---|---|---|---|
| Asn705 | Hydrogen Bond | Stabilizes the ligand in the binding pocket. | acs.org |
| Arg752 | Hydrogen Bond, Hydrophobic | A key residue for anchoring the ligand and ensuring high-affinity binding. | acs.org |
| Gln711 | Hydrogen Bond | Contributes to the network of interactions that define the ligand's orientation. | acs.org |
| Thr877 | Hydrogen Bond | Plays a crucial role in the conformational change of the AR upon ligand binding. | acs.org |
This table presents a generalized view of key interactions based on computational studies of various SARMs. Specific interactions can vary between different SARM molecules.
Investigation of Tissue-Selective Modulatory Mechanisms
The hallmark of SARMs is their ability to selectively modulate AR activity, promoting anabolic effects in tissues like muscle and bone while having a reduced impact on reproductive tissues such as the prostate. nih.govtandfonline.com This tissue selectivity is not typically due to preferential accumulation of the compound in target tissues but rather stems from the unique molecular mechanisms that occur after the SARM binds to the AR. nih.gov
The primary mechanism underlying tissue selectivity is the differential recruitment of coregulatory proteins (coactivators and corepressors) to the SARM-AR complex. nih.gov After a ligand binds, the AR translocates to the nucleus, where it binds to DNA sequences known as androgen response elements (AREs). The specific conformation induced by the SARM determines the surface topology of the AR, which in turn dictates which coregulators can successfully bind to it. nih.gov Because the expression levels and types of coregulators vary between different cell types and tissues, the same SARM-AR complex can initiate different transcriptional programs depending on the cellular context. nih.govnih.gov
For example, research comparing the effects of the SARM S-22 to the natural androgen DHT found that while both activate the AR, they do so by engaging distinct signaling pathways. nih.govoup.com S-22 and DHT differed significantly in their ability to recruit the AR and its coregulators to the prostate-specific antigen (PSA) enhancer, providing a molecular basis for the prostate-sparing effects of S-22. nih.gov
Further studies with another SARM, S-101479, revealed that it could induce anabolic effects in bone cells without recruiting the canonical p160 family of coactivators (like SRC-1 and TIF2) that are strongly recruited by DHT. nih.gov This suggests that for certain anabolic functions, a full and indiscriminate recruitment of all cofactors is not necessary; instead, a specific subset of coregulators is sufficient to activate gene expression in a tissue-selective manner. nih.gov
Another contributing factor to the tissue selectivity of nonsteroidal SARMs is their metabolic stability. Unlike testosterone (B1683101), they are not substrates for the enzyme 5α-reductase, which converts testosterone to the more potent androgen DHT in tissues like the prostate. nih.govnih.gov They are also not converted to estrogens by the enzyme aromatase. nih.gov This prevents amplification of androgenic signals in certain tissues and avoids estrogen-related effects.
Table 2: Comparative Coregulator Recruitment by Androgens vs. SARMs
| Ligand Type | General Coactivator Recruitment | Consequence | Reference |
|---|---|---|---|
| Dihydrotestosterone (DHT) | Broad and robust recruitment of multiple coactivator families (e.g., p160 coactivators like SRC-1, TIF2). | Strong transcriptional activation across a wide range of androgen-sensitive tissues (anabolic and reproductive). | nih.gov |
| Selective Androgen Receptor Modulators (SARMs) | Selective recruitment of a subset of coactivators; may fail to recruit certain canonical cofactors. | Tissue-specific transcriptional activation, leading to anabolic effects in target tissues (e.g., bone, muscle) with reduced activity in others (e.g., prostate). | nih.govnih.gov |
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing 4-Desacetamido-4-chloro Andarine-D4, and how can purity be verified?
- Methodological Answer : Synthesis typically involves halogenation and deacetylation steps under controlled conditions. For example, chlorination of precursor molecules (e.g., acetamido derivatives) using reagents like 4-chloro acetamido phenacyl chloride (APC) in anhydrous environments can yield the target compound . Purity verification requires High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) to confirm molecular weight and detect impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for structural validation, with emphasis on characteristic peaks for chloro and desacetamido groups .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural and isotopic features of this compound?
- Methodological Answer : Isotopic labeling (e.g., deuterium in Andarine-D4) is confirmed via mass fragmentation patterns in MS, while structural elucidation relies on NMR. For example, the absence of acetamido protons in ¹H NMR and distinct chlorine isotopic patterns in MS are diagnostic . Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography (LC)-MS/MS can quantify isotopic purity, with deuterium incorporation validated against non-deuterated controls .
Q. What in vitro models are appropriate for initial bioactivity screening of this compound?
- Methodological Answer : Receptor-binding assays (e.g., androgen receptor affinity tests) using cell lines transfected with target receptors are standard. For example, competitive binding assays with radiolabeled ligands (e.g., ³H-R1881) can quantify displacement efficiency. Dose-response curves should include positive controls (e.g., unmodified Andarine) and statistical validation via t-tests to ensure significance .
Q. How should researchers design a literature review to contextualize the pharmacological profile of this compound?
- Methodological Answer : Focus on peer-reviewed journals in pharmacology and medicinal chemistry. Use databases like PubMed and SciFinder with keywords such as "selective androgen receptor modulators (SARMs)" and "deuterated analogs." Critically evaluate methodologies in prior studies—e.g., inconsistencies in IC₅₀ values may arise from assay variability (cell type, ligand concentration). Annotate findings in a comparative table, highlighting gaps like metabolic stability data .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for this compound across studies?
- Methodological Answer : Discrepancies often stem from variations in experimental conditions (e.g., cell line specificity, solvent choice). To address this, replicate assays under standardized protocols (e.g., uniform cell culture media, controlled DMSO concentrations). Perform meta-analyses using statistical tools like ANOVA to identify outlier datasets. Cross-validate findings with orthogonal methods, such as surface plasmon resonance (SPR) for binding kinetics vs. cell-based functional assays .
Q. What strategies optimize the detection limits and specificity of this compound in complex biological matrices?
- Methodological Answer : Employ Solid-Phase Extraction (SPE) for sample cleanup prior to LC-MS/MS analysis. Optimize ionization parameters (e.g., electrospray ionization in positive mode) and use deuterated internal standards to correct for matrix effects. For tissue samples, homogenize in acidic buffers (pH 3–4) to stabilize the compound. Method validation should include spike-recovery experiments (70–120% acceptable range) and limit of quantification (LOQ) determination via signal-to-noise ratios ≥10 .
Q. How can computational models predict the metabolic pathways of this compound, and what experimental validation is required?
- Methodological Answer : Use in silico tools like MetaSite or Schrödinger’s ADMET Predictor to identify potential metabolic sites (e.g., cytochrome P450 oxidation). Validate predictions with in vitro hepatocyte incubations followed by LC-HRMS to detect metabolites. Isotope tracing (e.g., ¹⁴C labeling) can quantify metabolite formation rates. Compare results with non-deuterated analogs to assess isotopic effects on metabolism .
Q. What experimental designs are robust for studying structure-activity relationships (SAR) of this compound derivatives?
- Methodological Answer : Synthesize analogs with systematic modifications (e.g., varying halogen substituents or deuterium positions). Test each derivative in parallel assays (binding affinity, functional activity, metabolic stability) using a factorial design to isolate variable impacts. Multivariate analysis (e.g., principal component analysis) can correlate structural features with activity. Include negative controls (e.g., scrambled analogs) to rule off-target effects .
Tables for Key Data Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
